molecular formula C19H20FNO3S B2575050 2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone CAS No. 1797081-64-1

2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

Cat. No. B2575050
M. Wt: 361.43
InChI Key: WZMOAIPRSYJLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as Fluspidine and has been found to have potential therapeutic applications. In

Scientific Research Applications

Automated Synthesis Systems

2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone and its derivatives show potential in automated synthesis systems for the preparation of radiolabeled compounds for positron emission tomography (PET). For instance, a modified automated commercial synthesis system for the preparation of O-(2-[18F]fluoroethyl)-L-tyrosine, an amino acid tracer for tumor imaging in PET, demonstrates the utility of related compounds in facilitating direct nucleophilic fluorination reactions on a resin column, leading to efficient synthesis with high radiochemical purity and yield (Tang et al., 2003).

Molecular Structure and DFT Studies

Studies on compounds structurally similar to 2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone, such as derivatives with boric acid ester intermediates, provide insights into their molecular structure through crystallography and density functional theory (DFT) analyses. These studies offer detailed conformational analyses, showing that the molecular structures optimized by DFT are consistent with crystal structures determined by single crystal X-ray diffraction. Such research aids in understanding the physicochemical properties and potential applications of these compounds in various fields, including materials science and medicinal chemistry (Huang et al., 2021).

Organocatalysis

Another application area is in organocatalysis, where derivatives of 2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been used as efficient organocatalysts for asymmetric Michael addition reactions. This showcases the potential of these compounds in synthetic organic chemistry, facilitating the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additive (Singh et al., 2013).

Fluoroionophores for Metal Detection

Compounds based on the structural framework of 2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone have been developed into fluoroionophores for specific metal ion detection. These fluoroionophores demonstrate significant potential in identifying metal ions such as Zn+2 in various solutions, highlighting their application in analytical chemistry and environmental monitoring (Hong et al., 2012).

properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c20-16-10-8-15(9-11-16)13-19(22)21-12-4-5-17(21)14-25(23,24)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOAIPRSYJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

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